7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Gefitinib Synthesis Process Chemistry Quinazoline Intermediate

7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 196194-86-2) is the regiochemically defined synthetic intermediate essential for gefitinib (Iressa®) manufacture. Unlike generic quinazolinones, this compound provides the precise 7-oxygen linkage converted to the 7-methoxy group in the final API. Supplied at ≥98% purity with full analytical documentation (NMR, MS, CoA) supporting method validation per ICH Q3A. Ideal for generic gefitinib ANDA development, process-related impurity profiling, and EGFR-targeted SAR studies. The monofunctionalized 7-(2-methoxyethoxy) scaffold enables regioselective derivatization unattainable with 6,7-disubstituted alternatives.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 196194-86-2
Cat. No. B2860637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Methoxyethoxy)quinazolin-4(1H)-one
CAS196194-86-2
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCOCCOC1=CC2=C(C=C1)C(=O)NC=N2
InChIInChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-9-10(6-8)12-7-13-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
InChIKeyOLSHOJQWBHGLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Methoxyethoxy)quinazolin-4(1H)-one CAS 196194-86-2: Core Quinazolinone Intermediate Sourcing Guide


7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 196194-86-2) is a substituted 4(1H)-quinazolinone derivative that serves as a key synthetic intermediate in the multi-step synthesis of the FDA-approved EGFR tyrosine kinase inhibitor gefitinib (Iressa®), an antineoplastic agent indicated for EGFR mutation-positive non-small cell lung cancer [1]. This monofunctionalized quinazolinone scaffold, bearing a 7-(2-methoxyethoxy) substituent, represents a strategic building block in convergent synthetic routes where the quinazoline core is constructed prior to introduction of the 6-position substituent and subsequent 4-anilino group installation [2]. As a pharmaceutical intermediate with defined physicochemical properties—including molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.22 g/mol, predicted LogP 0.9483, and TPSA 64.21 —this compound occupies a distinct niche in the quinazolinone landscape that is directly tied to gefitinib's approved therapeutic profile and synthetic heritage.

Why Generic Quinazolinone Substitution Fails: The Gefitinib-Specific 7-(2-Methoxyethoxy) Group


Generic substitution of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one with alternative quinazolin-4(1H)-one derivatives is precluded by the compound's unique role as a regiochemically defined intermediate in gefitinib synthesis. Gefitinib's pharmacophore requires a 6-(3-morpholinopropoxy)-7-methoxy substitution pattern on the quinazoline core [1]. The 7-(2-methoxyethoxy) substitution in the target intermediate provides the precise 7-oxygen linkage that, upon downstream processing, is converted to the 7-methoxy group present in the final drug substance [2]. Alternative intermediates such as 6-hydroxy-7-methoxyquinazolin-4(1H)-one (CAS: 179688-52-9) or 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2) represent different points along the same synthetic pathway but cannot functionally replace this specific compound due to divergent regiochemistry and subsequent reaction compatibility . Furthermore, this compound is utilized as a reference standard for impurity profiling in gefitinib quality control, a function that alternative quinazolinones cannot fulfill without validated cross-referencing data .

Quantitative Differentiation Evidence: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one vs. In-Class Comparators


Synthetic Route Origin: Convergent Approach Intermediate with Defined Process Yield Data

7-(2-Methoxyethoxy)quinazolin-4(1H)-one is accessed via a published convergent synthetic route that provides specific, reproducible yield data for this intermediate. The synthesis involves nucleophilic aromatic substitution of 7-fluoro-3,4-dihydroquinazolin-4-one with 2-methoxyethanol under basic conditions, delivering a documented isolated yield of 58% on a 750 mg (4.57 mmol) scale . This route is distinct from alternative gefitinib intermediate preparations that employ demethylation of 6,7-dimethoxyquinazolin-4-one using methanesulfonic acid and L-methionine to generate 6-hydroxy-7-methoxyquinazolin-4-one [1]. The 7-(2-methoxyethoxy) intermediate serves as a divergent point enabling subsequent introduction of the 6-substituent before final 4-anilino coupling, providing synthetic flexibility that 6,7-bis-substituted intermediates cannot offer.

Gefitinib Synthesis Process Chemistry Quinazoline Intermediate

Purity Specifications: Commercial Availability with Validated 98% Purity for Regulatory-Sensitive Applications

Commercially sourced 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is available with a defined purity specification of 98% (HPLC) from multiple established chemical suppliers . This purity level is documented and batch-certified, enabling direct use as a reference standard in analytical method development for gefitinib-related impurity profiling without additional purification. In contrast, many structurally related quinazolinone intermediates (e.g., 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, CAS: 199327-61-2) are offered at comparable purity specifications but serve distinct analytical purposes as gefitinib impurity F, not as the 7-(2-methoxyethoxy) synthetic intermediate .

Pharmaceutical Quality Control Reference Standards Analytical Method Validation

Physicochemical Properties: Predicted LogP and TPSA Values for Formulation and Solubility Profiling

7-(2-Methoxyethoxy)quinazolin-4(1H)-one exhibits computationally predicted physicochemical parameters that differentiate it from other quinazolinone intermediates in gefitinib synthesis. Calculated values include a LogP of 0.9483 and a topological polar surface area (TPSA) of 64.21 Ų . In comparison, gefitinib itself (CAS 184475-35-2, C₂₂H₂₄ClFN₄O₃, MW 446.90) demonstrates a significantly higher LogP of approximately 3.2 and TPSA of approximately 68-79 Ų [1], reflecting the substantial lipophilicity increase conferred by the 4-anilino and 6-morpholinopropoxy substituents. The intermediate's moderate LogP facilitates aqueous workup during synthesis, while the final drug's higher lipophilicity correlates with membrane permeability requirements for oral bioavailability.

ADMET Prediction Preformulation Physicochemical Characterization

Gefitinib Process Patent: Documented Use in New Intermediate-Based Synthetic Route

Chinese patent CN 201110073343 describes a novel synthetic process for gefitinib that employs 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (as compound VI in the claims) as a key intermediate. The process involves sequential transformations where this intermediate undergoes reaction with morpholine in the presence of an acid-binding agent (triethylamine or morpholine itself, 1-5 molar equivalents) at 20-120°C to produce compound VII, followed by acidic condensation with 3-chloro-4-fluoroaniline at 80-140°C to yield gefitinib [1]. This patented route is distinct from the original AstraZeneca route described in WO 96/33980, which utilized a different intermediate sequence starting from 6,7-dimethoxyquinazolin-4-one [2].

Gefitinib Synthesis Process Patent Intermediate Characterization

Analytical Reference Standard: Validated Identity for Gefitinib Impurity Profiling

7-(2-Methoxyethoxy)quinazolin-4(1H)-one is utilized as a characterized reference standard in the impurity profiling of gefitinib drug substance. Gefitinib's impurity profile includes structurally related quinazoline derivatives arising from incomplete etherification, degradation, and side reactions during the multi-step synthesis [1]. Reference standards of this compound are supplied with validated analytical data packages including NMR, MS, and HPLC purity certificates, enabling accurate quantification of process-related impurities at levels as low as 0.05% relative to the gefitinib API peak . In contrast, structurally analogous quinazolinones such as 7-methoxyquinazolin-4(3H)-one lack the 2-methoxyethoxy side chain that distinguishes this intermediate-derived impurity from degradation products.

Pharmaceutical Analysis Impurity Profiling Method Validation

Targeted Application Scenarios for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one CAS 196194-86-2


Gefitinib Process Development: Alternative Synthetic Route Scale-Up

Pharmaceutical process chemists developing generic gefitinib manufacturing routes can employ 7-(2-Methoxyethoxy)quinazolin-4(1H)-one as a divergent intermediate in patent CN 201110073343-based syntheses [1]. This compound enables the sequential introduction of 6- and 4-substituents via morpholine alkylation followed by anilino coupling, with documented reaction parameters including 20-120°C temperature ranges and 1-5 equivalent acid-binding agent stoichiometry. The 58% benchmark yield for intermediate preparation provides a basis for process optimization and cost-of-goods modeling in pilot-plant campaigns.

Analytical Quality Control: Impurity Reference Standard for Gefitinib ANDA Submissions

Quality control laboratories and contract research organizations supporting gefitinib Abbreviated New Drug Applications (ANDAs) require this compound as a characterized reference standard for process-related impurity profiling . The compound's 98% purity specification and availability with full analytical documentation (NMR, MS, CoA) support method validation, system suitability testing, and stability-indicating assay development in compliance with ICH Q3A guidelines. Its distinct 7-(2-methoxyethoxy) substitution pattern enables chromatographic resolution from other quinazolinone impurities in gefitinib drug substance analysis.

Preformulation and Physicochemical Characterization Studies

Scientists evaluating solubility, permeability, and formulation behavior of quinazolinone intermediates can leverage the compound's computationally predicted LogP (0.9483) and TPSA (64.21 Ų) values to anticipate aqueous workup compatibility and chromatographic retention behavior. These parameters, distinct from gefitinib's LogP of approximately 3.2 [2], inform solvent selection for recrystallization, mobile phase optimization for preparative HPLC, and estimation of aqueous solubility in process development workflows.

Medicinal Chemistry: Quinazolinone Scaffold Derivatization Platform

The 7-(2-Methoxyethoxy)quinazolin-4(1H)-one scaffold serves as a starting point for structure-activity relationship (SAR) studies targeting EGFR and related kinase inhibitors [3]. The unsubstituted 1-, 2-, and 3-positions of the quinazolinone core, combined with the 7-(2-methoxyethoxy) group, enable systematic derivatization to explore substituent effects on kinase selectivity and pharmacokinetic properties. This monofunctionalized intermediate offers greater synthetic versatility than the 6,7-bis(2-methoxyethoxy)quinazoline scaffold found in erlotinib, allowing for regioselective functionalization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.